molecular formula C5H8O2 B13709639 3-Oxabicyclo[3.1.0]hexan-6-ol

3-Oxabicyclo[3.1.0]hexan-6-ol

Cat. No.: B13709639
M. Wt: 100.12 g/mol
InChI Key: UTEOMXWQUXKRRA-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.0]hexan-6-ol is a bicyclic organic compound characterized by a six-membered ring system fused with a three-membered oxirane (epoxide) ring. The hydroxyl (-OH) group at position 6 and the oxygen atom at position 3 create a unique stereochemical environment that influences its reactivity and biological activity.

Key Properties (Inferred from Analogs):

  • Molecular Formula: Likely C₅H₈O₂ (based on positional isomer 6-Oxabicyclo[3.1.0]hexan-3-ol) .
  • Functional Groups: Hydroxyl (-OH) and ether (-O-) groups.
  • Synthesis: Cyclization of precursors (e.g., diols or epoxides) under acidic/basic conditions, similar to methods for 6-Oxabicyclo[3.1.0]hexan-3-ol .
  • Applications: Potential as a building block in organic synthesis, pharmaceutical intermediates, or bioactive molecules .

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-ol

InChI

InChI=1S/C5H8O2/c6-5-3-1-7-2-4(3)5/h3-6H,1-2H2

InChI Key

UTEOMXWQUXKRRA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2O)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ol can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). This method is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of 3-Oxabicyclo[3.1.0]hexan-6-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-6-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between 3-Oxabicyclo[3.1.0]hexan-6-ol and related bicyclic compounds:

Compound Name Structural Features Key Differences Applications/Activity Reference
3-Oxabicyclo[3.1.0]hexan-6-ol Bicyclo[3.1.0] core, -OH at position 6, -O- at position 3 Reference compound for comparison Synthetic intermediate, potential bioactivity Inferred
6-Oxabicyclo[3.1.0]hexan-3-ol -O- at position 6, -OH at position 3 Positional isomer Enzyme interaction studies, specialty chemicals
3-Azabicyclo[3.1.0]hexan-6-ol Nitrogen atom replaces oxygen in the ring Enhanced hydrogen bonding capability Opioid receptor modulation
7-Oxabicyclo[2.2.1]heptane Larger bicyclic system (7-membered) Different ring strain and reactivity Antimicrobial properties
Piperidine Monocyclic six-membered ring with nitrogen Less strained, higher stability Pharmaceutical backbone
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid -COOH group at position 6 Acidic functionality Antimicrobial, anticancer research

Research Findings and Industrial Relevance

Pharmacological Potential

  • Opioid Receptor Modulation: Azabicyclic analogs (e.g., 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide) demonstrate selective binding to mu-opioid receptors, offering non-addictive pain management solutions .
  • Antiviral Applications : Derivatives like 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride show promise as intermediates in antiviral drug development .

Biological Activity

3-Oxabicyclo[3.1.0]hexan-6-ol, a bicyclic compound, has garnered attention in recent years due to its potential biological activities, particularly in the field of insecticidal properties. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ol

The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ol involves several chemical reactions starting from readily available precursors such as furfural. A notable synthetic route includes the photochemical addition of isopropyl alcohol to furan derivatives, leading to the formation of key intermediates that are subsequently cyclized to yield the desired oxabicyclo compound .

Key Steps in Synthesis

  • Photochemical Addition : Isopropyl alcohol is added to furan derivatives.
  • Formation of Intermediates : The reaction yields tetrahydrofuran derivatives.
  • Cyclization : Using potassium tert-butoxide, cyclization occurs to form 3-Oxabicyclo[3.1.0]hexan-6-ol.

Insecticidal Properties

Research indicates that 3-Oxabicyclo[3.1.0]hexan-6-ol exhibits significant insecticidal activity against various pest species, including Sitophilus zeamais and Periplaneta americana. In a study evaluating several derivatives, 3-Oxabicyclo[3.1.0]hexan-6-ol demonstrated high mortality rates, achieving up to 100% mortality in some cases within 24 hours after application .

Table 1: Insecticidal Activity of 3-Oxabicyclo Compounds

CompoundTarget InsectMortality Rate (%)Time (hours)
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-oneS. zeamais9024
6 (3-Oxabicyclo[3.1.0]hexan-6-ol)P. americana10012
Compound 11A. monuste orseis10012

The mechanism by which 3-Oxabicyclo[3.1.0]hexan-6-ol exerts its insecticidal effects is believed to involve neurotoxic pathways similar to those utilized by conventional pyrethroids, leading to rapid paralysis and death in target insects . The compound's structure allows it to interact effectively with sodium channels in the neuronal membranes of insects.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of 3-Oxabicyclo[3.1.0]hexan-6-ol:

  • Insecticidal Efficacy : A study demonstrated that compounds derived from this bicyclic structure exhibited high levels of toxicity against stored product pests, making them suitable candidates for developing new insecticides .
  • Molecular Docking Studies : In silico studies have shown that derivatives of this compound can inhibit enzymes such as alpha-amylase and protein tyrosine phosphatase, indicating potential applications beyond insecticidal activity in metabolic regulation and diabetes management .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
InsecticidalHigh mortality against S. zeamais and others
Enzyme InhibitionAlpha-amylase inhibition
Molecular DockingBinding affinity with metabolic enzymes

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